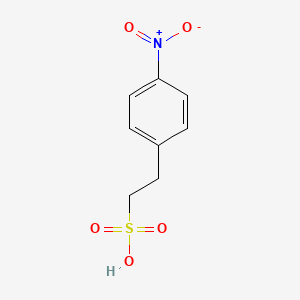
4-Nitrobenzeneethanesulfonic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-nitrophenyl)ethanesulfonic acid is an organic compound with the chemical formula C8H9NO5S. It is a derivative of ethanesulfonic acid, where the ethane chain is substituted with a 4-nitrophenyl group. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)ethanesulfonic acid typically involves the nitration of phenylethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective nitration at the para position of the phenyl ring. The general reaction scheme is as follows:
Nitration Reaction: Phenylethanesulfonic acid is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, at a low temperature to form 2-(4-nitrophenyl)ethanesulfonic acid.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-(4-nitrophenyl)ethanesulfonic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-nitrophenyl)ethanesulfonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonate esters or amides.
Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.
Substitution: Alcohols or amines in the presence of acid catalysts.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(4-aminophenyl)ethanesulfonic acid.
Substitution: Sulfonate esters or amides.
Oxidation: Quinones or other oxidized phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-nitrophenyl)ethanesulfonic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and amides.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-nitrophenyl)ethanesulfonic acid depends on the specific reaction or application. In reduction reactions, the nitro group is reduced to an amino group through a catalytic hydrogenation process. In substitution reactions, the sulfonic acid group acts as a leaving group, facilitating the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
2-(4-nitrophenyl)ethanesulfonic acid can be compared with other similar compounds, such as:
2-(N-morpholino)ethanesulfonic acid (MES): A buffering agent used in biological and biochemical research.
4-nitrophenylsulfonic acid: Another nitrophenyl derivative with different chemical properties and applications.
2-(4-aminophenyl)ethanesulfonic acid: The reduced form of 2-(4-nitrophenyl)ethanesulfonic acid, used in different chemical reactions.
The uniqueness of 2-(4-nitrophenyl)ethanesulfonic acid lies in its specific structural features, which confer distinct reactivity and applications compared to other related compounds.
Eigenschaften
Molekularformel |
C8H9NO5S |
|---|---|
Molekulargewicht |
231.23 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)ethanesulfonic acid |
InChI |
InChI=1S/C8H9NO5S/c10-9(11)8-3-1-7(2-4-8)5-6-15(12,13)14/h1-4H,5-6H2,(H,12,13,14) |
InChI-Schlüssel |
ZXUUIASPKLVBEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCS(=O)(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















